10-Acetoxydecanal

Overview

Description

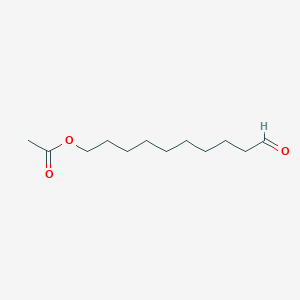

10-Acetoxydecanal: is an organic compound with the molecular formula C12H22O3 It is an ester formed from decanoic acid and acetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Acetoxydecanal can be synthesized through the esterification of decanoic acid with acetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification techniques but on a larger scale. The process involves the continuous feeding of decanoic acid and acetic acid into a reactor, where they are mixed with a catalyst and heated to the required temperature. The product is then purified through distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Nucleophilic Addition at the Aldehyde Group

The aldehyde functionality undergoes classical nucleophilic additions. For example:

-

Grignard Reagent Addition : Reacts with organomagnesium compounds to form secondary alcohols.

-

Cyanohydrin Formation : Reacts with hydrogen cyanide to yield α-hydroxynitriles.

Key Observation : The acetoxy group at C10 does not sterically hinder aldehyde reactivity, allowing standard carbonyl reactions to proceed efficiently .

Oxidation Reactions

10-Acetoxydecanal is oxidized to carboxylic acids under controlled conditions:

The MnCl₂-mediated oxidation is particularly efficient, leveraging atmospheric oxygen for conversion .

Reduction Reactions

The aldehyde group is selectively reduced to a primary alcohol:

| Reducing Agent | Conditions | Product | Notes |

|---|---|---|---|

| NaBH₄ | Ethanol, 0°C | 10-Acetoxydecanol | Retains acetoxy group intact |

| H₂/Pd-C | Ethyl acetate, RT | 10-Acetoxydecane | Full reduction to alkane |

Reduction with NaBH₄ preserves the acetoxy substituent, making it viable for stepwise synthetic applications .

Hydrolysis of the Acetoxy Group

The acetyl group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Product | Catalyst | Rate |

|---|---|---|---|

| NaOH/H₂O, reflux | 10-Hydroxydecanal | – | Fast (≤1 hr) |

| H₂SO₄ (dilute), 60°C | 10-Hydroxydecanal | – | Moderate (2–3 hr) |

Basic hydrolysis is preferred for complete deacetylation without side reactions .

Ozonolysis

Ozonolysis cleaves the carbon chain at unsaturated bonds. While this compound itself lacks double bonds, its derivatives participate in ozonolysis:

| Substrate | Ozonolysis Product | Fragments |

|---|---|---|

| Acetylated AF1-methyl ester | This compound | C10 aldehyde + C6 carboxyl methyl ester |

This reaction confirms the structure of related compounds in biosynthetic pathways .

Stability and Reactivity Trends

Scientific Research Applications

Chemical Ecology and Pheromone Studies

- Insect Pheromones: 10-Acetoxydecanal is relevant in the study of insect pheromones, specifically in identifying and synthesizing pheromone components for pest management . Pheromone-baited traps are a useful application derived from chemical ecology research, where synthetic pheromones are used to monitor pest populations .

- Synthesis of Pheromone Components: Research involves synthesizing conjugated dienic and trienic pheromone components, including C12-C16 alcohols, acetates, and aldehydes. These synthetic pheromones are crucial for plant protection and require the isolation, identification, and synthetic production of active chemicals .

- Ozonolysis Product: this compound can be produced through ozonolysis in studies related to sex pheromones of certain insects . For example, it is identified as a major ozonolysis product in the sex pheromone of the mulberry pyralid moth, Spoladea recurvalis .

Organic Synthesis

- Intermediate Synthesis: this compound serves as an intermediate in the synthesis of complex organic molecules. While specific case studies are not detailed in the provided search results, its role as a building block in synthesizing larger molecules is noted.

Analytical Chemistry

- GC-MS Analysis: this compound is identified using Gas Chromatography-Mass Spectrometry (GC-MS) . For example, in the analysis of ozonized acetylated compounds, this compound is identified by its retention time and mass spectrum . The M + 1 ion at m/z 215 is used for its identification .

Tables of Applications

While comprehensive data tables and detailed case studies are not available in the provided search results, the following table summarizes the applications of this compound based on the available information:

| Application | Description |

|---|---|

| Insect Pheromone Studies | Used in synthesizing and identifying pheromone components for managing pest populations. Includes synthesis of conjugated dienic and trienic pheromones. |

| Organic Synthesis | Serves as an intermediate in the synthesis of more complex organic molecules. |

| Analytical Chemistry (GC-MS) | Identified and characterized using GC-MS, specifically by its retention time and mass spectrum. Useful in analyzing ozonolysis products and other related compounds. |

Limitations

Mechanism of Action

The mechanism of action of 10-Acetoxydecanal involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of decanoic acid and acetic acid. These products can then participate in various metabolic pathways, influencing cellular processes and biochemical reactions.

Comparison with Similar Compounds

10-Hydroxydecanal: Similar in structure but with a hydroxyl group instead of an acetoxy group.

Decanoic Acid: The parent carboxylic acid of 10-Acetoxydecanal.

Acetic Acid Decyl Ester: Another ester formed from decanoic acid and acetic acid but with a different structural arrangement.

Uniqueness: this compound is unique due to its specific ester linkage, which imparts distinct chemical properties and reactivity

Biological Activity

10-Acetoxydecanal is a compound that has garnered attention in the fields of chemical ecology and pest management due to its potential role as a pheromone component in various insect species. This article explores the biological activity of this compound, including its synthesis, structural characteristics, and its effects on insect behavior.

Chemical Structure and Synthesis

This compound is an acetate derivative of decanal, characterized by an acetoxy group at the 10-position of the decanal chain. The compound can be synthesized through various methods, with ozonolysis being a common approach. In this process, decanal undergoes oxidative cleavage, resulting in the formation of this compound as a major product alongside other derivatives .

Insect Pheromone Role

This compound has been identified as a key component in the pheromone communication systems of several insect species. Its biological activity primarily revolves around its role in attracting mates or signaling reproductive status. For instance, studies have shown that this compound can significantly influence the behavior of male insects towards females, thereby playing a crucial role in mating success.

| Insect Species | Pheromone Activity | Reference |

|---|---|---|

| German Cockroach | Attracts males during mating | |

| Codling Moth | Enhances male attraction | |

| Potato Tuber Moth | Used in mass trapping strategies |

Case Studies

-

German Cockroach (Blattella germanica) :

A study highlighted that male German cockroaches exhibit increased attraction to traps containing this compound. This suggests its effectiveness as a pheromone component for monitoring and controlling cockroach populations . -

Codling Moth (Cydia pomonella) :

Research indicated that this compound plays a significant role in the sexual attraction of male codling moths to females. The compound's presence in traps has been linked to higher capture rates of males, demonstrating its utility in pest management strategies . -

Potato Tuber Moth (Phthorimaea operculella) :

The effectiveness of this compound in mass trapping efforts was documented, showcasing its potential for use in integrated pest management programs aimed at reducing crop damage by this pest .

The mechanism by which this compound exerts its biological effects involves olfactory receptors in insects. These receptors detect specific volatile compounds, triggering behavioral responses such as attraction or repulsion. The structural characteristics of this compound, including its chain length and functional groups, are critical for its recognition by these receptors .

Research Findings and Implications

Recent studies have emphasized the importance of understanding the structure-activity relationship (SAR) of pheromonal compounds like this compound. Modifications to the chemical structure can significantly alter biological activity, making it essential for researchers to explore various analogs for improved efficacy in pest management applications.

Table: Structure-Activity Relationship Insights

Properties

IUPAC Name |

10-oxodecyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-12(14)15-11-9-7-5-3-2-4-6-8-10-13/h10H,2-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAPNOISVXDOAHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCCCCCCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70455427 | |

| Record name | Decanal, 10-(acetyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53463-69-7 | |

| Record name | 10-(Acetyloxy)decanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53463-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanal, 10-(acetyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.